6-Methylpterin

Description

BenchChem offers high-quality 6-Methylpterin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpterin including the price, delivery time, and more detailed information at info@benchchem.com.

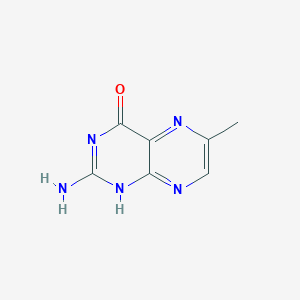

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOGNMDURIJYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221062 | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-75-8 | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpterin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methylpterin: A Technical Overview of its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpterin is a heterocyclic compound belonging to the pteridine (B1203161) family, derivatives of which play crucial roles in a myriad of biological processes. Structurally, it is a derivative of folic acid and is recognized as a biomarker in certain diseases, including some cancers.[1] Its chemical and physical properties, particularly its involvement in photochemical reactions and the generation of reactive oxygen species (ROS), have garnered significant scientific interest. This technical guide provides a comprehensive overview of the known and potential biological functions of 6-methylpterin, summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

While extensive research exists on the broader family of pterins, particularly tetrahydrobiopterin (B1682763) (BH4), specific data on 6-methylpterin remains comparatively limited. This guide will distinguish between established functions of 6-methylpterin and hypothesized roles based on the activities of structurally similar pterin (B48896) compounds.

Known and Potential Biological Functions

The primary established biological function of 6-methylpterin is its role in photochemical reactions, leading to the generation of ROS. In the presence of light, 6-methylpterin can produce singlet oxygen and hydrogen peroxide.[2] This property is significant as it can contribute to oxidative stress within biological systems.

While not a direct enzyme cofactor in the same well-defined manner as tetrahydrobiopterin, which is essential for aromatic amino acid hydroxylases and nitric oxide synthases, the redox activity of 6-methylpterin suggests potential involvement in various cellular processes.

Potential Roles and Areas of Investigation:

-

Biomarker for Disease: Elevated levels of pterins, including 6-methylpterin, have been observed in the urine of patients with certain types of cancer, suggesting its potential as a non-invasive biomarker.[1]

-

Modulator of Cellular Signaling: Pterins have been implicated in signaling pathways in bacteria, regulating processes such as biofilm formation.[3][4] While a direct signaling role for 6-methylpterin in mammalian cells has not been established, its ability to generate ROS could indirectly influence signaling cascades sensitive to oxidative stress.

-

Intermediate in Metabolism: In some methanogenic bacteria, 6-hydroxymethylpterin, a closely related compound, is a precursor in the biosynthesis of methanopterin, a vital C1 carrier coenzyme.[5] It is plausible that 6-methylpterin could serve as an intermediate in related metabolic pathways in other organisms.

Quantitative Data

Specific quantitative data on the enzyme kinetics and binding affinities of 6-methylpterin are not extensively available in the current literature. The following tables summarize available data for 6-methylpterin and related pterin compounds to provide a comparative context.

Table 1: Physicochemical and Photochemical Properties of 6-Methylpterin

| Parameter | Value | Conditions | Reference |

| Quantum Yield of Singlet Oxygen Production (ΦΔ) | 0.10 ± 0.02 | Acidic media | [2] |

| 0.14 ± 0.02 | Alkaline media | [2] | |

| Quantum Yield of Photodegradation | (2.4 ± 0.5) x 10⁻⁴ | Acidic media | [2] |

| (8.1 ± 0.8) x 10⁻⁴ | Alkaline media | [2] | |

| Rate Constant of Reaction with Singlet Oxygen (kr) | 4.9 x 10⁶ M⁻¹s⁻¹ | Alkaline medium | [2] |

Table 2: Inhibitory Concentrations (IC50) of Related Pterin Compounds against Sepiapterin Reductase (SPR)

| Compound | IC50 | Reference |

| 6-carboxypterin | 30 nM | [1] |

| Rutin | 60 nM | [1] |

| N-butyric acid | 32 nM | [1] |

| Dicoumarol | 0.6 nM | [1] |

Table 3: Binding Affinities (Kd) of Pterin-Based Inhibitors for 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK)

| Inhibitor | Kd | Reference |

| HP4A | 0.47 ± 0.04 µM | [6] |

| Druglike inhibitor (piperidine-linked) | 0.047 ± 0.007 µM | [6] |

Experimental Protocols

The analysis of 6-methylpterin in biological samples typically involves chromatographic separation followed by detection using mass spectrometry or fluorescence.

Protocol 1: Quantification of 6-Methylpterin in Urine by LC-MS/MS

This protocol is adapted from methods used for the analysis of various pterins in urine.[7][8]

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

- To oxidize reduced pterins to their more stable aromatic forms (optional, depending on the analytical goal), add a fresh solution of manganese dioxide (MnO₂) in a 1:1 (v/v) ratio to the urine supernatant. Vortex for 30 seconds and incubate in the dark for 10 minutes.

- Centrifuge at 10,000 x g for 10 minutes to pellet the MnO₂.

- Filter the supernatant through a 0.22 µm syringe filter.

- Dilute the filtered sample with the initial mobile phase (e.g., 1:10 v/v).

- Add an internal standard, such as a stable isotope-labeled pterin, to the diluted sample.

2. HPLC-MS/MS Analysis:

- HPLC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reversed-phase column can be used. For separation of pterin isomers, a LUNA amino column has been shown to be effective.[7]

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar pterins.

- Flow Rate: 0.2 - 0.5 mL/min.

- Injection Volume: 5 - 20 µL.

- Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- Detection: Monitor the specific precursor-to-product ion transitions for 6-methylpterin and the internal standard using Multiple Reaction Monitoring (MRM).

Protocol 2: In Vitro Assay for ROS Generation

This protocol is based on the known photochemical properties of 6-methylpterin.[2]

1. Reagents:

- 6-Methylpterin solution (dissolved in a suitable buffer, e.g., phosphate-buffered saline, PBS).

- ROS detection probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCFDA).

- Cell line of interest (e.g., HaCaT keratinocytes).

2. Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.

- Wash the cells with PBS.

- Load the cells with H2DCFDA by incubating with the probe in serum-free medium for 30-60 minutes at 37°C.

- Wash the cells again with PBS to remove excess probe.

- Add the 6-methylpterin solution at various concentrations to the wells.

- Expose the plate to a controlled light source (e.g., a UV-A lamp) for a defined period. Include a dark control.

- Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

- Normalize the fluorescence values to the cell viability (e.g., using an MTT assay).

Signaling Pathways and Experimental Workflows

Hypothesized Pterin-Mediated Signaling Pathway

While a specific signaling pathway initiated by 6-methylpterin in mammalian cells is yet to be fully elucidated, its ability to generate ROS suggests a potential role in modulating redox-sensitive signaling cascades. The following diagram illustrates a hypothetical pathway where external stimuli (like UV radiation) could trigger 6-methylpterin-mediated ROS production, leading to the activation of downstream signaling pathways involved in cellular stress responses.

Caption: Hypothesized signaling cascade initiated by 6-Methylpterin.

Experimental Workflow for the Analysis of 6-Methylpterin

The following diagram outlines a typical workflow for the extraction, separation, and quantification of 6-methylpterin from biological samples.

Caption: Experimental workflow for 6-Methylpterin analysis.

Conclusion and Future Directions

6-Methylpterin is a pteridine derivative with established roles in photochemistry and potential applications as a disease biomarker. While its direct functions as an enzyme cofactor or a primary signaling molecule in mammalian systems are not yet well-defined, its ability to generate reactive oxygen species provides a plausible mechanism for its involvement in various cellular processes.

Future research should focus on several key areas:

-

Elucidation of Specific Biological Roles: Investigating whether 6-methylpterin has specific enzyme targets or acts as a signaling molecule in mammalian cells.

-

Quantitative Analysis: A concerted effort is needed to determine key quantitative parameters such as enzyme kinetics, binding affinities, and inhibitory constants for 6-methylpterin with various biological macromolecules.

-

In Vivo Studies: Moving beyond in vitro and cell culture models to understand the physiological and pathological relevance of 6-methylpterin in whole organisms.

A deeper understanding of the biological functions of 6-methylpterin will be crucial for harnessing its potential in diagnostics and therapeutic development.

References

- 1. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydroptein pyrophosphokinase: Toward cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Laboratory Synthesis and Purification of 6-Methylpterin

This whitepaper provides a comprehensive technical guide for the synthesis and purification of 6-methylpterin, a pteridine (B1203161) derivative of interest in various biochemical and pharmaceutical research applications. The methodologies detailed herein are tailored for laboratory-scale production, ensuring accessibility for researchers and scientists in the fields of chemistry and drug development. This document outlines the prevalent synthetic route, purification strategies, and analytical methods for quality control, supported by quantitative data and procedural diagrams.

Synthesis of 6-Methylpterin via Gabriel-Isay Condensation

The most common and effective method for synthesizing 6-methylpterin in a laboratory setting is the Gabriel-Isay condensation reaction.[1][2] This approach involves the condensation of a substituted pyrimidine (B1678525), specifically 2,4,5-triamino-6-hydroxypyrimidine, with a 1,2-dicarbonyl compound, in this case, methylglyoxal (B44143).[2]

Reaction Principle

The synthesis proceeds via a nucleophilic attack of the more reactive amino group of the pyrimidine derivative on one of the carbonyl groups of methylglyoxal, followed by cyclization and dehydration to form the pteridine ring system. To enhance the regioselectivity and yield of the 6-substituted isomer over the 7-substituted isomer, methylglyoxal can be pre-treated with sodium bisulfite (NaHSO₃).[2] This forms an adduct that favors the formation of the desired 6-methylpterin.[2]

Experimental Protocol

Materials:

-

2,4,5-Triamino-6-hydroxypyrimidine sulfate (B86663)

-

Methylglyoxal (40% aqueous solution)

-

Sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Preparation of the Methylglyoxal-Bisulfite Adduct: In a flask, slowly add a solution of sodium bisulfite to an aqueous solution of methylglyoxal at 0-5 °C with stirring. The formation of the adduct helps in controlling the regioselectivity of the reaction.[2]

-

Dissolution of the Pyrimidine Starting Material: In a separate reaction vessel, dissolve 2,4,5-triamino-6-hydroxypyrimidine sulfate in deionized water. The pH of the solution should be adjusted to be mildly acidic.

-

Condensation Reaction: Slowly add the prepared methylglyoxal-bisulfite adduct solution to the solution of 2,4,5-triamino-6-hydroxypyrimidine with vigorous stirring. The reaction is typically carried out at a controlled temperature, often starting at a lower temperature (e.g., 0-5 °C) and gradually allowing it to warm to room temperature.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation of Crude Product: Upon completion of the reaction, the desired 6-methylpterin, being sparingly soluble, will precipitate out of the solution. The pH of the mixture can be adjusted to optimize precipitation. The crude product is then collected by filtration, for instance, using a Buchner funnel.

-

Washing: The collected solid is washed with cold deionized water and then with a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and soluble impurities.

A microwave-assisted variation of the Gabriel-Isay condensation has been reported to significantly reduce reaction times and improve yields.[2]

Synthesis Workflow Diagram

Purification of 6-Methylpterin

The purification of crude 6-methylpterin is crucial to remove unreacted starting materials, isomeric byproducts (e.g., 7-methylpterin), and other impurities. The low solubility of 6-methylpterin in most common solvents presents a challenge but can also be exploited for purification.[3][4]

Recrystallization

Recrystallization is a primary method for purifying solid organic compounds.[5] The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature.

Experimental Protocol (Single-Solvent Recrystallization):

-

Solvent Selection: Based on solubility data, aqueous acidic or basic solutions can be used to dissolve 6-methylpterin upon heating.[3] For instance, dissolving the crude product in a minimal amount of hot dilute acid (e.g., HCl) or base (e.g., NaOH).

-

Dissolution: The crude 6-methylpterin is suspended in the chosen solvent and heated with stirring until it completely dissolves.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities. The charcoal is then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of 6-methylpterin decreases, leading to the formation of crystals. The cooling process can be continued in an ice bath to maximize the yield of the purified product.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.

Column Chromatography

For separating mixtures with very similar solubility profiles, such as the 6- and 7-isomers, column chromatography can be an effective technique.[6][7]

Experimental Protocol:

-

Stationary Phase and Mobile Phase Selection: A suitable stationary phase, such as silica (B1680970) gel or alumina, is chosen. The mobile phase (eluent) is a solvent or a mixture of solvents selected based on the polarity of the compounds to be separated.

-

Column Packing: The stationary phase is packed into a glass column as a slurry with the initial mobile phase.

-

Sample Loading: The crude 6-methylpterin is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of the stationary phase. This is then carefully added to the top of the packed column.

-

Elution: The mobile phase is passed through the column, and the different components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: The composition of each fraction is analyzed by TLC or HPLC to identify the fractions containing the pure 6-methylpterin.

-

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 6-methylpterin.

Purification Workflow Diagram

Quality Control and Data Presentation

The purity and identity of the synthesized 6-methylpterin should be confirmed using various analytical techniques.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of 6-methylpterin and quantifying any impurities.[8][9][10][11][12] A reversed-phase C18 column is often employed with a suitable mobile phase, and detection is typically performed using a UV detector.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and the separation during column chromatography.

-

Melting Point: A sharp melting point range close to the literature value is indicative of high purity. The melting point of 6-methylpterin is reported to be above 300 °C.[3]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

-

Quantitative Data Summary

The following table summarizes typical data obtained during the synthesis and purification of 6-methylpterin.

| Parameter | Typical Value/Range | Method of Determination |

| Synthesis | ||

| Reaction Yield (Crude) | 60-80% | Gravimetric |

| Reaction Time | 4-24 hours (conventional) | TLC Monitoring |

| 10-30 minutes (microwave) | TLC Monitoring | |

| Purification | ||

| Recovery from Recrystallization | 70-90% | Gravimetric |

| Purity after Recrystallization | >95% | HPLC |

| Purity after Column Chromatography | >98% | HPLC |

| Physicochemical Properties | ||

| Molecular Formula | C₇H₇N₅O | - |

| Molecular Weight | 177.16 g/mol | Mass Spectrometry |

| Melting Point | >300 °C | Melting Point Apparatus |

| Appearance | Pale yellow to light yellow solid | Visual Inspection |

| Solubility | Slightly soluble in aqueous acid/base | Solubility Test |

Conclusion

This guide provides a detailed framework for the synthesis and purification of 6-methylpterin for laboratory use. The Gabriel-Isay condensation remains a robust synthetic route, and its efficiency can be enhanced through modern techniques like microwave-assisted synthesis. A combination of recrystallization and column chromatography allows for the attainment of high-purity 6-methylpterin suitable for demanding research applications. Rigorous analytical quality control is essential to ensure the identity and purity of the final product.

References

- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-METHYLPTERINE CAS#: 708-75-8 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. Purification of matrix metalloproteinases by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Purity evaluation of 6 alpha-methylprednisolone acetate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Methylpterin: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpterin, a heterocyclic compound belonging to the pteridine (B1203161) family, is a molecule of significant interest in various scientific disciplines. As a derivative of folic acid, it partakes in crucial biological processes and exhibits notable photochemical properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral data, and biological relevance of 6-Methylpterin. Detailed experimental protocols for its synthesis and analysis are presented, alongside a depiction of its role in a bacterial signaling pathway. The information is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical Structure and Identification

6-Methylpterin is systematically named 2-amino-6-methyl-4(3H)-pteridinone. Its structure consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, with an amino group at position 2, a carbonyl group at position 4, and a methyl group at position 6.

| Identifier | Value |

| IUPAC Name | 2-amino-6-methyl-3H-pteridin-4-one[1] |

| Synonyms | 6-MPT, 2-amino-6-methyl-4(3H)-pteridinone |

| CAS Number | 708-75-8[1][2] |

| Molecular Formula | C₇H₇N₅O[1][2] |

| Molecular Weight | 177.17 g/mol [1] |

| InChI | InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13)[1][2] |

| SMILES | CC1=CN=C2C(=O)N=C(N)N=C2N1 |

Physicochemical Properties

The physicochemical properties of 6-Methylpterin are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >300 °C | |

| Solubility | ||

| Water | Slightly soluble | [2] |

| Ethanol | Slightly soluble | [2] |

| DMSO | Slightly soluble | [2] |

| DMF | Slightly soluble | [2] |

| pKa | Not available | |

| logP | Not available |

Spectral Data

The spectral data provide insights into the electronic and vibrational characteristics of the 6-Methylpterin molecule, aiding in its identification and characterization.

UV-Visible Spectroscopy

In aqueous solutions, 6-Methylpterin exhibits characteristic absorption maxima in the ultraviolet and visible regions.

| Solvent | λmax (nm) | Reference |

| Aqueous (acidic, pH 5.0-6.0) | ~350 | [3][4] |

| Aqueous (alkaline, pH 10.2-10.8) | ~350 | [3][4] |

| Phosphate Buffer (pH 6.0) | 254, 360 | [5] |

Infrared (IR) Spectroscopy

The IR spectrum of 6-Methylpterin displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3100 | N-H stretching (amine and amide) |

| 3000-2850 | C-H stretching (methyl) |

| ~1680 | C=O stretching (amide) |

| 1650-1550 | C=N and C=C stretching (aromatic rings) |

| ~1450 | C-H bending (methyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of 6-Methylpterin.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~2.4 ppm (s, 3H): Methyl protons (CH₃)

-

δ ~6.8 ppm (br s, 2H): Amino protons (NH₂)

-

δ ~8.5 ppm (s, 1H): C7-H proton

-

δ ~11.0 ppm (br s, 1H): N3-H proton

¹³C NMR (DMSO-d₆):

-

δ ~20 ppm: Methyl carbon (CH₃)

-

δ ~115 ppm: C4a

-

δ ~148 ppm: C7

-

δ ~152 ppm: C6

-

δ ~155 ppm: C2

-

δ ~160 ppm: C8a

-

δ ~165 ppm: C4

Mass Spectrometry

Electron impact mass spectrometry of 6-Methylpterin would be expected to show a molecular ion peak (M⁺) at m/z 177, corresponding to its molecular weight. Common fragmentation patterns would involve the loss of small neutral molecules.

| m/z | Proposed Fragment |

| 177 | [M]⁺ |

| 150 | [M - HCN]⁺ |

| 134 | [M - HNCO]⁺ |

| 107 | [M - HCN - HNCO]⁺ |

Biological Significance and Signaling Pathway

Pterins play a vital role in various biological systems. They are precursors to essential cofactors, such as tetrahydrobiopterin (B1682763) (BH4), which is indispensable for the function of several enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases.

Recent studies have unveiled a pterin-dependent signaling pathway in bacteria, such as Agrobacterium tumefaciens. This pathway regulates the activity of a dual-function enzyme, DcpA, which acts as both a diguanylate cyclase and a phosphodiesterase, thereby controlling the intracellular levels of the second messenger cyclic di-GMP (c-di-GMP). The concentration of c-di-GMP, in turn, governs critical bacterial processes like biofilm formation and motility.

Caption: Pterin-dependent signaling pathway in Agrobacterium tumefaciens.

Experimental Protocols

Synthesis of 6-Methylpterin

This protocol is based on the condensation reaction between 2,5,6-triaminopyrimidin-4(3H)-one and methylglyoxal (B44143).

Materials:

-

2,5,6-Triaminopyrimidin-4(3H)-one sulfate (B86663)

-

Methylglyoxal (40% solution in water)

-

Sodium acetate (B1210297)

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolve 2,5,6-triaminopyrimidin-4(3H)-one sulfate in hot water containing a small amount of hydrochloric acid to ensure complete dissolution.

-

In a separate flask, prepare a solution of sodium acetate in water.

-

Add the methylglyoxal solution to the sodium acetate solution and stir.

-

Slowly add the pyrimidine solution to the methylglyoxal-acetate mixture with constant stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the crude product by filtration and wash with cold water and then with ethanol.

-

Recrystallize the crude product from a suitable solvent, such as a water-ethanol mixture, to obtain pure 6-Methylpterin.

-

Dry the purified product under vacuum.

References

- 1. 4(1H)-Pteridinone, 2-amino-6-methyl- | C7H7N5O | CID 135416532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. Photochemical behavior of 6-methylpterin in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and History of Pteridine Compounds in Biology: A Technical Guide

Introduction: Pteridines are a class of nitrogen-containing heterocyclic compounds built upon a core pyrazino[2,3-d]pyrimidine ring system.[1][2] First encountered as the vibrant pigments in the wings of butterflies, their biological significance is now understood to be profound and multifaceted.[3][4] These molecules are not merely responsible for coloration in the biological world; they are critical players in a host of essential biochemical processes.[3][5] Pteridine (B1203161) derivatives function as vital enzyme cofactors, participating in the synthesis of amino acids, neurotransmitters, and nucleic acids.[3][6][7] Their diverse roles extend to redox chemistry and cellular regulation, making the study of their discovery and history a journey into the fundamental biochemistry of life.[3] This guide provides a technical overview of the key milestones in pteridine research, tailored for researchers, scientists, and professionals in drug development.

Early Observations: The Butterfly Effect

The story of pteridines begins in 1889 with the work of Sir Frederick Gowland Hopkins. While studying the pigments of butterfly wings, he isolated a yellow substance from the English brimstone butterfly (Gonepteryx rhamni).[3] This compound, and others like it, were named "pterins," derived from the Greek word pteron, meaning "wing."[3][4][7] For decades, the chemical nature of these pigments remained a mystery. Early analytical methods were stymied by the unusual properties of these compounds, such as their poor solubility in common organic solvents and incomplete combustion during elemental analysis.[3]

Elucidating the Core Structure

It was not until the 1940s that the foundational chemical structures of these butterfly pigments were deciphered. The seminal work of Robert Purrmann led to the successful characterization of xanthopterin, isoxanthopterin, and leucopterin.[3] This breakthrough laid the groundwork for understanding the broader class of compounds known as pteridines. The term "pteridine" itself was proposed by scientist Heinrich Wieland in 1941 to describe the core pyrazino[2,3-d]pyrimidine nucleus.[1]

Pterins are now understood as a specific class of pteridines, characterized by an amino group at the 2-position and a carbonyl (keto) group at the 4-position of the heterocyclic ring.[3][8] Another important class, the lumazines, possess carbonyl groups at both the 2- and 4-positions.[1][2]

Table 1: Key Early Pterins and Their Properties

| Compound | Common Name | Year Characterized | Natural Source (Original) | Color |

| 2-Amino-4,6-pteridinedione | Xanthopterin | 1940 | Butterfly Wings | Yellow |

| 2-Amino-4,7-pteridinedione | Isoxanthopterin | 1940 | Butterfly Wings | Colorless (Violet Fluorescence) |

| 2-Amino-4,6,7-pteridinetrione | Leucopterin | 1940 | Butterfly Wings | White |

The Discovery of Key Pteridine Cofactors

Following the initial structural work, the field expanded rapidly as researchers began to uncover the diverse functional roles of pteridines beyond simple pigmentation. This led to the discovery of several critical cofactors essential for metabolism across all domains of life.

Folic Acid (Vitamin B9)

Perhaps the most well-known pteridine is folic acid (pteroylglutamic acid).[9] Its discovery was a major milestone in nutrition and medicine. Folic acid is a conjugated pteridine, meaning the pterin (B48896) ring is attached to other molecular components, specifically p-aminobenzoic acid and glutamate.[9] In its fully reduced form, tetrahydrofolate (THF), it acts as a crucial cofactor in one-carbon transfer reactions.[9] These reactions are fundamental for the biosynthesis of purines, thymidine, and several amino acids, making folic acid indispensable for cell growth and division.[3][7] The development of antifolate drugs, such as methotrexate, which inhibit the enzyme dihydrofolate reductase (DHFR), was a direct outcome of this understanding and represented a major advance in cancer chemotherapy.[3]

Tetrahydrobiopterin (B1682763) (BH4)

Discovered in 1958 by Seymour Kaufman, 5,6,7,8-tetrahydrobiopterin (BH4) is the most significant unconjugated pterin in vertebrates.[6][8] It serves as an essential redox cofactor for a specific class of aromatic amino acid hydroxylases.[6][7] These enzymes are responsible for rate-limiting steps in critical metabolic pathways:[6]

-

Phenylalanine hydroxylase: Converts phenylalanine to tyrosine. Deficiencies in this pathway lead to phenylketonuria (PKU).[6]

-

Tyrosine hydroxylase: Catalyzes the synthesis of L-DOPA, a precursor to dopamine, norepinephrine, and epinephrine.[6]

-

Tryptophan hydroxylase: Catalyzes the synthesis of 5-hydroxytryptophan, the precursor to serotonin.[6]

BH4 is also a cofactor for nitric oxide synthase (NOS) and alkylglycerol monooxygenase.[7] Its central role in neurotransmitter synthesis has made its biosynthetic pathway a key area of study in neurology.[6]

Molybdopterin

Molybdopterin represents a unique class of pterins. It contains a pyran ring fused to the pterin structure and a distinctive dithiolene group that chelates a molybdenum atom.[9] This entire complex is known as the molybdenum cofactor (Moco). Moco is essential for the function of a wide range of enzymes, known as molybdoenzymes, that catalyze critical redox reactions in the metabolism of carbon, nitrogen, and sulfur.[9]

Biosynthesis and Experimental Workflows

All naturally occurring pteridines are synthesized from a common precursor: guanosine (B1672433) triphosphate (GTP).[3][5][10] The de novo biosynthetic pathway involves a series of enzymatic steps that rearrange the guanosine molecule to form the characteristic pterin ring.

Diagram 1: Historical Workflow for Pterin Discovery

Caption: A simplified workflow illustrating the historical steps from initial observation to the structural elucidation of the first pterin compounds.

Diagram 2: Core Pteridine Biosynthesis Pathway from GTP

Caption: The central de novo pathway for the biosynthesis of tetrahydrobiopterin (BH4) from the precursor GTP, highlighting the key enzymes involved.

Key Experimental Protocols

The characterization and study of pteridines have relied on a variety of biochemical techniques. Below are summarized methodologies for two key historical and functional experiments.

Protocol 1: General Method for Isolation of Pterins from Butterfly Wings

(Based on historical accounts)

-

Collection and Preparation: Collect wings from a large number of butterflies (e.g., Pieris brassicae). Dry and pulverize the wings to a fine powder.

-

Initial Extraction: Defat the powder by washing with diethyl ether and ethanol (B145695) to remove lipids and other soluble compounds.

-

Acid/Base Extraction: Extract the defatted powder with a dilute aqueous base (e.g., 2% ammonia (B1221849) solution) to solubilize the acidic pterin pigments.

-

Precipitation: Carefully acidify the alkaline extract with a dilute acid (e.g., acetic acid or sulfuric acid). The pterins, being less soluble at their isoelectric point, will precipitate out of the solution.

-

Purification: Collect the crude precipitate by filtration or centrifugation.

-

Crystallization: Recrystallize the crude material from a suitable solvent, such as dilute sulfuric acid or pyridine-water mixtures, to obtain pure crystals of the pterin (e.g., leucopterin).

-

Characterization: Analyze the purified crystals using methods available at the time, such as elemental analysis, melting point determination, and chemical degradation studies to infer the structure.

Protocol 2: Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity

This assay is fundamental for studying folate metabolism and for screening inhibitor drugs like methotrexate.

-

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The reaction can be monitored by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Reagents:

-

Assay Buffer: 50 mM Potassium phosphate (B84403) buffer, pH 7.5.

-

Substrate 1: Dihydrofolate (DHF) solution (e.g., 100 µM).

-

Substrate 2: NADPH solution (e.g., 100 µM).

-

Enzyme: Purified Dihydrofolate Reductase (DHFR).

-

Inhibitor (optional): Methotrexate or other test compounds.

-

-

Procedure:

-

Set up a quartz cuvette with assay buffer, DHF, and NADPH.

-

Place the cuvette in a spectrophotometer and set the wavelength to 340 nm.

-

Initiate the reaction by adding a small, known amount of the DHFR enzyme solution.

-

Immediately begin recording the absorbance at 340 nm over time (e.g., every 10 seconds for 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of decrease in absorbance (ΔA340/min).

-

Use the Beer-Lambert law (A = εcl) and the known extinction coefficient for NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption, which reflects the enzyme activity.

-

When testing inhibitors, perform the assay at various inhibitor concentrations to determine the IC50 value.

-

Conclusion and Future Directions

From their initial discovery as colorful curiosities in butterfly wings, pteridines have been revealed as a class of molecules central to the machinery of life.[3] The historical journey from pigment isolation to the elucidation of complex cofactor functions underscores the progress of biochemistry over the last century. Today, our understanding of pteridine pathways continues to inspire new therapeutic strategies for a range of human diseases, including cancer, neurological disorders, and immune conditions.[3] The ongoing study of pteridine chemistry and biology promises to unlock further insights into cellular function and provide novel targets for drug development.

References

- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Pterin compounds: from butterflies to biochemistry [cinz.nz]

- 4. Pteridine | chemical compound | Britannica [britannica.com]

- 5. Biosynthesis of Pteridines in Insects: A Review [mdpi.com]

- 6. [From butterflies to neurobiology and the diagnosis of AIDS. The 100th anniversary of the discovery of pteridines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pterin - Wikipedia [en.wikipedia.org]

- 8. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Role of 6-Methylpterin in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin (B48896) derivatives are a class of heterocyclic compounds that play critical roles as cofactors in a variety of enzymatic reactions essential for metabolic homeostasis. While tetrahydrobiopterin (B1682763) (BH4) is the most well-known and studied pterin cofactor, other synthetic and naturally occurring analogs, such as 6-methylpterin, are valuable tools for elucidating enzymatic mechanisms and can have potential therapeutic applications. This technical guide provides an in-depth overview of the role of 6-methylpterin, primarily in its reduced form, 6-methyltetrahydropterin (B12859068) (6-MPH4), in key enzymatic reactions. We will delve into its function as a cofactor for aromatic amino acid hydroxylases and its interaction with nitric oxide synthase, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

6-Methyltetrahydropterin as a Cofactor for Aromatic Amino Acid Hydroxylases

The aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—are a family of non-heme iron-containing enzymes that catalyze the hydroxylation of their respective amino acid substrates.[1][2] These reactions are crucial for the catabolism of phenylalanine and the biosynthesis of key neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin.[1][2] The catalytic activity of these enzymes is dependent on a tetrahydropterin (B86495) cofactor, with BH4 being the natural cofactor. However, synthetic analogs like 6-methyltetrahydropterin (6-MPH4) can also serve as effective cofactors, making them useful probes for studying enzyme kinetics and regulation.[3][4]

Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine.[5] While the natural cofactor is tetrahydrobiopterin (BH4), studies have shown that 6-methyltetrahydropterin can also facilitate this reaction, although with a preference for the physiological pterin during hydroxylation.[5][6] The enzyme exhibits allosteric regulation by its substrate, phenylalanine, and the pterin cofactor.[3] In the absence of phenylalanine, the binding affinity for 6-MPH4 is reported to be around 15 µM for both rat and human enzymes.[3]

| Cofactor | Enzyme Source | Kd (µM) | Reference |

| 6-Methyltetrahydropterin | Rat and Human | ~15 | [3] |

Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the hydroxylation of tyrosine to L-DOPA.[4] Kinetic studies have been performed using 6-methyltetrahydropterin as a cofactor. Unlike the natural cofactor BH4, which can exhibit negative cooperativity, 6-methyltetrahydropterin shows hyperbolic saturation kinetics with human tyrosine hydroxylase isoform 1.[4]

| Cofactor | Enzyme Source | Km (µM) | Hill Coefficient (h) | Reference |

| 6-Methyltetrahydropterin | Human (recombinant) | 62.7 ± 5.7 | 0.9 ± 0.1 | [4] |

Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase catalyzes the initial and rate-limiting step in the biosynthesis of serotonin, the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612).[7] 6-Methyltetrahydropterin has been utilized as a cofactor in kinetic studies of this enzyme.[7]

| Cofactor | Enzyme Source | Km (µM) | Reference |

| 6-Methyltetrahydropterin | Rabbit (recombinant) | 100 | [4] |

Role of 6-Methylpterin in Nitric Oxide Synthesis

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes.[8] All NOS isoforms require BH4 as an essential cofactor for their activity.[8] The role of 6-methylpterin or its reduced form in NOS activity is less well-characterized compared to its function with aromatic amino acid hydroxylases. Some studies have investigated pterin analogs as inhibitors of NOS.[9] For instance, the 5-methyl analog of tetrahydrobiopterin has been shown to be a functionally active cofactor for neuronal NOS, albeit with a much lower affinity than the natural cofactor.[10] However, specific quantitative data on the cofactor activity of 6-methyltetrahydropterin with NOS isoforms is limited in the available literature.

Experimental Protocols

Phenylalanine Hydroxylase Activity Assay

This protocol is adapted from methods used for assaying PAH activity with pterin cofactors.[5][11]

Materials:

-

Purified phenylalanine hydroxylase

-

L-phenylalanine

-

6-Methyltetrahydropterin (6-MPH4)

-

Catalase

-

Ferrous ammonium (B1175870) sulfate

-

Dithiothreitol (DTT)

-

Reaction Buffer (e.g., 100 mM HEPES, pH 7.0)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC system for tyrosine detection

Procedure:

-

Prepare a reaction mixture containing reaction buffer, catalase, and ferrous ammonium sulfate.

-

Add a known concentration of purified PAH to the reaction mixture.

-

To initiate the reaction, add L-phenylalanine and a solution of 6-MPH4 (freshly prepared in a solution containing DTT to prevent oxidation).

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time period.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the amount of tyrosine produced using an HPLC system.

Tyrosine Hydroxylase Activity Assay

This protocol is based on established methods for measuring TH activity.[3][12]

Materials:

-

Purified tyrosine hydroxylase

-

L-tyrosine

-

6-Methyltetrahydropterin (6-MPH4)

-

Catalase

-

Ferrous ammonium sulfate

-

Reaction Buffer (e.g., 50 mM Tris-acetate, pH 8.0)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with electrochemical detection for L-DOPA quantification

Procedure:

-

Prepare a reaction mixture in the reaction buffer containing catalase and ferrous ammonium sulfate.

-

Add the purified TH enzyme to the mixture.

-

Initiate the reaction by adding L-tyrosine and 6-MPH4.

-

Incubate at a constant temperature (e.g., 25°C) for a defined time.

-

Terminate the reaction by adding the quenching solution.

-

Clarify the sample by centrifugation.

-

Quantify the L-DOPA produced in the supernatant using HPLC with electrochemical detection.

Tryptophan Hydroxylase Activity Assay

This protocol is adapted from a study that explicitly used 6-methyltetrahydropterin.[7]

Materials:

-

Purified tryptophan hydroxylase

-

L-tryptophan

-

6-Methyltetrahydropterin (6-MPH4)

-

Catalase

-

Bovine serum albumin (BSA)

-

Ferrous ammonium sulfate

-

Reaction Buffer (e.g., 50 mM MOPS, pH 7.2, containing 100 mM (NH4)2SO4)

-

Quenching solution

-

HPLC system for 5-hydroxytryptophan detection

Procedure:

-

Prepare the reaction mixture containing reaction buffer, catalase, BSA, and ferrous ammonium sulfate.

-

Add a specified amount of purified TPH1.

-

Add varying concentrations of L-tryptophan.

-

Start the reaction by the addition of 6-MPH4.

-

Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.

-

Stop the reaction and analyze the formation of 5-hydroxytryptophan by HPLC.

Nitric Oxide Synthase Activity Assay

This is a general protocol for NOS activity that can be adapted to test pterin analogs.[13][14] The assay measures the conversion of L-arginine to L-citrulline.

Materials:

-

Purified NOS or cell/tissue lysate

-

L-[14C]arginine

-

NADPH

-

CaCl2

-

Calmodulin (for nNOS and eNOS)

-

6-Methyltetrahydropterin (to be tested as a cofactor)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Stop Buffer (e.g., HEPES buffer with EGTA)

-

Dowex AG 50WX-8 resin (Na+ form)

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADPH, CaCl2, calmodulin (if required), and the pterin cofactor to be tested (e.g., 6-MPH4).

-

Add the enzyme source (purified NOS or lysate).

-

Initiate the reaction by adding L-[14C]arginine.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding Stop Buffer.

-

Separate L-[14C]citrulline from unreacted L-[14C]arginine by passing the reaction mixture through a column containing Dowex AG 50WX-8 resin. L-arginine binds to the resin, while L-citrulline does not.

-

Quantify the radioactivity in the eluate using a scintillation counter to determine the amount of L-[14C]citrulline formed.

Visualizations

Signaling Pathway: Biosynthesis of Neurotransmitters

Caption: Biosynthesis pathways of key neurotransmitters indicating the role of 6-Methyltetrahydropterin.

Experimental Workflow: Aromatic Amino Acid Hydroxylase Assay

References

- 1. Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Activation of neuronal nitric-oxide synthase by the 5-methyl analog of tetrahydrobiopterin. Functional evidence against reductive oxygen activation by the pterin cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. eaglebio.com [eaglebio.com]

6-Substituted Pterins as Precursors in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 6-substituted pterins as crucial precursors in the biosynthesis of essential cofactors, namely tetrahydrobiopterin (B1682763) (BH4) and methanopterin (B14432417). While 6-methylpterin itself is a synthetic compound, its structural analogs, particularly 6-hydroxymethylpterin (B1496140) and its derivatives, are pivotal intermediates in these evolutionarily distinct metabolic pathways. This document details the enzymatic transformations, quantitative parameters, and experimental methodologies relevant to these pathways, offering a comprehensive resource for researchers in biochemistry, drug development, and related fields.

Tetrahydrobiopterin (BH4) Biosynthesis: The de novo Pathway

Tetrahydrobiopterin is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. Its de novo biosynthesis commences from guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps involving 6-substituted pterin (B48896) intermediates.

Signaling Pathway

The de novo biosynthesis of BH4 is a three-step enzymatic cascade.

Quantitative Data

The enzymatic reactions in the BH4 biosynthesis pathway have been characterized, and key kinetic parameters are summarized below.

| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Source |

| GTP Cyclohydrolase I (GCH1) | GTP | 100 - 110 | - | - | [1] |

| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) | 7,8-Dihydroneopterin triphosphate | 8.1 | 120 | - | [2] |

| Sepiapterin Reductase (SR) | Sepiapterin | 14.3 | - | 1.1 | [3] |

| NADPH | 10 | - | - | [3] |

Table 1: Kinetic parameters of key enzymes in the de novo BH4 biosynthesis pathway.

| Cell/Tissue Type | BH4 Concentration (pmol/mg protein) | Source |

| Endothelial Cells | 308.0 ± 40.5 | [4] |

| Rat Liver | ~17.6 µU/g Hb (PTPS activity) | [5] |

Table 2: Representative concentrations and activities of BH4 and related enzymes in mammalian systems.

Experimental Protocols

This assay is based on the quantification of neopterin (B1670844), the oxidized product of 7,8-dihydroneopterin triphosphate.

Protocol: [6]

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme sample, 500 µM GTP, and buffer A (e.g., 50 mM Tris-HCl, pH 7.4) to a final volume of 100 µl.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes in the dark.

-

Reaction Termination and Oxidation: Stop the reaction by adding 0.1 ml of acidic iodine solution (1% I₂ and 2% KI in 1 N HCl). Incubate for 15 minutes at room temperature to allow for the oxidation of dihydroneopterin triphosphate to neopterin triphosphate.

-

Dephosphorylation: Add alkaline phosphatase to the mixture and incubate for 45 minutes to dephosphorylate neopterin triphosphate to neopterin.

-

Quantification: Analyze the sample by high-performance liquid chromatography (HPLC) with fluorescence detection to quantify the amount of neopterin produced.

This assay measures the formation of BH4 from dihydroneopterin triphosphate in a coupled enzyme system.[5][7]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, dithiothreitol (B142953) (DTE), NADPH, sepiapterin reductase, dihydroneopterin triphosphate, and the erythrocyte lysate or purified PTPS sample.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Product Formation: PTPS will convert dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin, which is then reduced to BH4 by the sepiapterin reductase in the mixture.

-

Oxidation and Quantification: The reaction is stopped, and the produced BH4 is oxidized (e.g., with iodine) to biopterin (B10759762). The biopterin is then quantified by HPLC with fluorimetric detection.[7]

This spectrophotometric assay monitors the decrease in sepiapterin absorbance.[8]

Protocol:

-

Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 6.4), NADPH, and the enzyme sample.

-

Initiate Reaction: Start the reaction by adding sepiapterin (final concentration 50 µM).

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 420 nm over time using a spectrophotometer or microplate reader.

-

Calculate Activity: The rate of decrease in absorbance is proportional to the sepiapterin reductase activity.

Methanopterin Biosynthesis

Methanopterin is a vital C1-carrier coenzyme in methanogenic archaea. Its biosynthesis involves the utilization of a 6-substituted pterin, specifically 7,8-dihydro-6-(hydroxymethyl)pterin.

Metabolic Pathway

The biosynthesis of methanopterin is a multi-step process that begins with the condensation of a p-aminobenzoic acid derivative with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.

Quantitative Data

Quantitative data for the methanopterin biosynthesis pathway is less extensively documented in readily available literature compared to the BH4 pathway. However, studies have focused on the purification and characterization of key enzymes.

| Enzyme | Organism | Purification Fold | Notes | Source |

| β-RFAP synthase | Methanosarcina thermophila | 2,800 | Catalyzes the first committed step in the pathway. | [9] |

| Dihydromethanopterin reductase (DmrA) | Methylobacterium extorquens AM1 | - | Specific activity of 2.8 µmol/min/mg with NADPH. | [10] |

Table 3: Purification and characterization data for enzymes in the methanopterin biosynthesis pathway.

Experimental Protocols

The pathway can be studied in vitro using cell-free extracts of methanogenic archaea.[6][9][11]

-

Preparation of Cell-Free Extracts: Grow methanogenic archaea (e.g., Methanosarcina thermophila) and prepare cell-free extracts by sonication or other lysis methods, followed by centrifugation to remove cell debris.

-

Reaction Setup: In an anaerobic environment, combine the cell-free extract with the necessary substrates, including 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate, 6-hydroxymethyl-7,8-H₂pterin pyrophosphate, ATP, and a reducing agent like FMN or coenzyme F420.

-

Incubation: Incubate the reaction mixture under anaerobic conditions at the optimal temperature for the organism.

-

Analysis of Products: Stop the reaction and analyze the mixture for the formation of methanopterin and its intermediates using techniques such as HPLC and mass spectrometry.

Conclusion

The biosynthesis of tetrahydrobiopterin and methanopterin highlights the conserved use of 6-substituted pterins as fundamental building blocks in the creation of complex and vital cofactors. While the downstream pathways and final products differ significantly between mammalian and archaeal systems, the initial enzymatic logic of modifying the pterin core remains a central theme. The detailed understanding of these pathways, including their quantitative aspects and the methodologies to study them, is crucial for advancing our knowledge in areas ranging from metabolic diseases and neurotransmitter regulation to microbial metabolism and biofuel production. This guide serves as a foundational resource to stimulate further research and development in these critical areas of biological science.

References

- 1. Allosteric characteristics of GTP cyclohydrolase I from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin deficiency: assay for 6-pyruvoyl-tetrahydropterin synthase activity in erythrocytes, and detection of patients and heterozygous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of methanopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Biochemical Characterization of a Dihydromethanopterin Reductase Involved in Tetrahydromethanopterin Biosynthesis in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Properties of 6-Methylpterin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 6-Methylpterin and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are working with these compounds. The guide details quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to 6-Methylpterin

6-Methylpterin is a heterocyclic compound belonging to the pterin (B48896) family, which are derivatives of pteridine. Pterins are widely distributed in biological systems and play crucial roles as pigments, enzyme cofactors, and signaling molecules. The spectroscopic properties of 6-methylpterin and its derivatives are fundamental to understanding their chemical behavior, biological functions, and for the development of analytical methods for their detection and quantification.

Spectroscopic Properties

The spectroscopic characteristics of 6-methylpterin and its derivatives are key to their identification and quantification. The following sections detail their properties in various spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Pterins, including 6-methylpterin, exhibit characteristic absorption spectra in the ultraviolet and visible regions. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment and the substitution pattern on the pterin ring. Oxidized pterins typically show strong absorption bands.

Table 1: UV-Visible Absorption Data for Pterin Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Pterin | 0.1 M HCl | 255, 320 | - | General Pterin Spectra |

| Pterin | 0.1 M NaOH | 255, 365 | - | General Pterin Spectra |

| 6-Carboxypterin | Acidic (pH 4.9-5.5) | ~280, ~350 | - | [1] |

| 6-Carboxypterin | Basic (pH 10.0-10.5) | ~260, ~365 | - | [1] |

| 6-Formylpterin | Acidic (pH 4.9-5.5) | ~260, ~310, ~350 | - | [1] |

| 6-Formylpterin | Basic (pH 10.0-10.5) | ~260, ~365 | - | [1] |

Fluorescence Spectroscopy

Oxidized pterins are known for their strong fluorescence, a property that is extensively used for their detection. The fluorescence emission is influenced by factors such as the solvent polarity, pH, and the nature of substituents on the pterin core.[2]

Table 2: Fluorescence Data for Pterin Derivatives

| Compound | Solvent/pH | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) | Reference |

| Pterin | Basic | ~365 | ~450 | 0.27 | - | [1][3] |

| Pterin | Acidic | ~350 | ~440 | 0.33 | - | [1][3] |

| 6-Carboxypterin | Basic | ~365 | ~450 | 0.18 | - | [1][3] |

| 6-Carboxypterin | Acidic | ~350 | ~440 | 0.28 | - | [1][3] |

| 6-Formylpterin | Basic | ~365 | ~450 | 0.07 | - | [1][3] |

| 6-Formylpterin | Acidic | ~350 | ~440 | 0.12 | - | [1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 6-methylpterin and its derivatives. The chemical shifts of protons (¹H) and carbons (¹³C) provide detailed information about the molecular structure and electronic environment of the nuclei.

Table 3: ¹³C NMR Chemical Shifts for 6-Methylpterin

| Carbon Atom | Chemical Shift (ppm) in CF₃COOH | Chemical Shift (ppm) in FSO₃H |

| C2 | - | - |

| C4 | - | - |

| C4a | - | - |

| C6 | - | - |

| C7 | - | - |

| C8a | - | - |

| CH₃ | - | - |

Mass Spectrometry

Mass spectrometry (MS) is employed for the determination of the molecular weight and for obtaining structural information through fragmentation analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of pterins in complex biological matrices.

The fragmentation of pterins in MS typically involves cleavages of the side chains and the pterin ring system. The exact fragmentation pattern is dependent on the ionization method and the specific structure of the derivative. For 6-methylpterin, the molecular ion peak (M+) would be expected at m/z 177.17.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques discussed.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of 6-methylpterin derivatives.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent of choice (e.g., water, ethanol, phosphate (B84403) buffer at a specific pH)

-

6-Methylpterin or its derivative standard

Procedure:

-

Sample Preparation: Prepare a stock solution of the pterin derivative of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent absorbance.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with one of the standard solutions. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc, where b is the path length in cm and c is the concentration in mol/L), will be the molar absorptivity.

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra, quantum yield, and lifetime of 6-methylpterin derivatives.

Materials:

-

Fluorometer (spectrofluorometer)

-

Quartz fluorescence cuvettes

-

Solvent of choice

-

Pterin derivative standard

-

Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the pterin derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths. The resulting spectrum will show the wavelengths of light that are most effective at inducing fluorescence.

-

Emission Spectrum: Set the excitation wavelength to the maximum determined from the excitation spectrum and scan a range of emission wavelengths. This will provide the fluorescence emission spectrum.

-

Quantum Yield Determination (Comparative Method):

-

Measure the absorbance of both the sample and a standard with a known quantum yield at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Lifetime Measurement: Fluorescence lifetime is typically measured using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry, which requires specialized instrumentation.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Pterin derivative sample

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the pterin sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in the chosen deuterated solvent (e.g., 0.5-0.7 mL). Ensure the sample is fully dissolved.

-

Filtering: Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane (B1202638) - TMS) or the residual solvent peak.

Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern, and to quantify the pterin derivative.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate HPLC column (e.g., C18 or HILIC)

-

Mobile phases (e.g., acetonitrile, water with formic acid or ammonium (B1175870) formate)

-

Pterin derivative standard

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase. For biological samples, a sample extraction and clean-up procedure (e.g., solid-phase extraction) may be necessary.

-

LC Separation: Inject the sample into the LC system. The pterin derivative is separated from other components on the HPLC column using a specific gradient or isocratic elution method.

-

MS/MS Analysis:

-

The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

In the first mass analyzer (Q1), the precursor ion (the molecular ion or a specific adduct) of the pterin derivative is selected.

-

The precursor ion is then fragmented in the collision cell (q2) by collision-induced dissociation (CID).

-

The resulting product ions are analyzed in the third mass analyzer (Q3).

-

-

Data Analysis: The mass spectrum provides the mass-to-charge ratio (m/z) of the precursor and product ions, which helps in structural confirmation. For quantification, specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) are monitored, and the peak area is compared to a calibration curve generated from standards.

Signaling Pathways and Biological Roles

Pterins are integral to various biological processes. While a specific signaling pathway exclusively involving 6-methylpterin is not extensively documented, the broader family of pterins participates in crucial metabolic and signaling cascades. One notable example is the pterin-dependent signaling pathway that regulates surface attachment in Agrobacterium tumefaciens.[1][4]

Caption: Redox states of pterins, crucial for their biological activity.

The redox cycling between the oxidized, dihydro, and tetrahydro forms is essential for the function of pterin-dependent enzymes. For instance, tetrahydrobiopterin (B1682763) (a derivative of pterin) is a critical cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.

A recently discovered pterin-dependent signaling pathway in Agrobacterium tumefaciens highlights a novel role for these molecules in bacterial signal transduction.[1][4] This pathway controls the activity of a dual-function enzyme involved in the synthesis and degradation of cyclic diguanylate (c-di-GMP), a second messenger that regulates biofilm formation and motility.

Caption: Pterin-dependent signaling pathway in A. tumefaciens.

Conclusion

The spectroscopic properties of 6-methylpterin and its derivatives are integral to their study and application in various scientific fields. This guide has provided a detailed overview of their UV-Visible, fluorescence, NMR, and mass spectrometric characteristics, along with standardized experimental protocols. The elucidation of their roles in biological pathways, such as the regulation of bacterial c-di-GMP signaling, opens up new avenues for research and therapeutic development. Further investigation is warranted to fill the existing gaps in the quantitative spectroscopic data for 6-methylpterin to enhance its utility as a standard in analytical and biomedical research.

References

- 1. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 4. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tautomeric Landscape of 6-Methylpterin in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomerism of 6-Methylpterin in solution. Pteridine (B1203161) derivatives, such as 6-Methylpterin, are a class of heterocyclic compounds integral to numerous biological processes. Their functionality is profoundly influenced by their tautomeric state, as different tautomers exhibit distinct physicochemical properties, including hydrogen bonding capabilities, electronic structure, and ultimately, biological activity. Understanding the tautomeric equilibrium of 6-Methylpterin is therefore critical for research in drug design and molecular biology.

The Tautomeric Forms of 6-Methylpterin

6-Methylpterin can exist in several tautomeric forms through the migration of protons between nitrogen and oxygen atoms. The principal tautomers are the lactam and lactim forms, but other tautomers can also be present in equilibrium. The relative stability of these tautomers is highly dependent on the solvent environment.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the relative energies of 6-Methylpterin tautomers in an aqueous solution. These studies provide valuable quantitative insights into the tautomeric landscape.

Neutral Tautomers

In a neutral aqueous solution, several tautomers of 6-Methylpterin can coexist. DFT calculations (B3LYP/6-31G(d,p)) have identified the most stable forms and their relative energies.[1] The lactam form is generally the most stable.

Table 1: Calculated Relative Energies of Neutral 6-Methylpterin Tautomers in Aqueous Solution [1]

| Tautomer Name | Structure | Relative Energy (kcal/mol) |

| Lactam | N1H, N8H | 0.0 |

| - | N3H, N8H | 1.7 |

| - | N1H, N5H | 3.7 |

| Lactim | O4H, N8H | 5.7 |

| - | O4H, N5H | Not specified as low-energy |

Note: The equilibrium constant (K_T) for the tautomerization can be estimated from the difference in Gibbs free energy (ΔG) between two tautomers using the equation: ΔG = -RT ln(K_T), where R is the gas constant and T is the temperature in Kelvin.

Anionic and Cationic Tautomers

The tautomeric equilibrium of 6-Methylpterin is also influenced by pH. In acidic or alkaline media, different ionic species will predominate.

-

Cationic Forms: In acidic solutions, 6-Methylpterin can be protonated at several basic sites. DFT calculations suggest that the most likely sites for protonation are N1, N8, and N5 of the lactam tautomer.[2]

-